Product packaging for 5-(Hydrazinylmethyl)-1H-indole(Cat. No.:CAS No. 2229516-13-4)

5-(Hydrazinylmethyl)-1H-indole

Cat. No.: B1416003
CAS No.: 2229516-13-4
M. Wt: 161.2 g/mol
InChI Key: XLKFCJQZKUBADV-UHFFFAOYSA-N
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Description

5-(Hydrazinylmethyl)-1H-indole is an organic compound with the molecular formula C10H13N3 and a CAS registration number of 918903-31-8 . It belongs to the class of indole derivatives, a privileged scaffold in medicinal chemistry due to its widespread presence in biologically active molecules and its exceptional versatility in drug discovery . The indole nucleus is a fundamental structure in nature, found in essential molecules like the amino acid tryptophan and the neurotransmitter serotonin . As a substituted indole, this compound serves as a key synthetic intermediate for constructing more complex molecular hybrids. Researchers functionalize the reactive hydrazinylmethyl side chain to create novel compounds, particularly indole-based five-membered heterocycles, which are prominent scaffolds in developing new therapeutic agents . These hybrids are investigated for a broad spectrum of biological activities, including potential antiproliferative, antimicrobial, antidiabetic, and anti-inflammatory properties . Indole derivatives, especially those with modifications at the 5-position, are frequently explored in oncology research for their ability to inhibit the proliferation of various human cancer cell lines . The primary research value of this compound lies in its role as a versatile building block for drug discovery. Its molecular structure allows it to be easily incorporated into larger, more complex molecules designed to interact with specific biological targets. This makes it a valuable reagent for synthetic chemists and pharmacologists working in early-stage preclinical research to develop new lead compounds with optimized efficacy and selectivity . This product is intended for research purposes only and is not classified for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3 B1416003 5-(Hydrazinylmethyl)-1H-indole CAS No. 2229516-13-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-5-ylmethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-12-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11-12H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKFCJQZKUBADV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Hydrazinylmethyl 1h Indole and Its Analogues

Precursor Synthesis and Functionalization of the Indole (B1671886) Core

The journey toward 5-(Hydrazinylmethyl)-1H-indole begins with the synthesis of a suitable precursor, which necessitates the selective introduction of a functional group at the C5 position of the 1H-indole nucleus. This section details the strategies for achieving this regioselectivity and the subsequent installation of a group that serves as a direct forerunner to the hydrazinylmethyl side chain.

Strategies for Regioselective Functionalization at the 5-Position of 1H-Indole

The functionalization of the indole scaffold has been a subject of extensive research. While the pyrrole (B145914) ring (specifically the C2 and C3 positions) is inherently more reactive, significant progress has been made in developing methods for the selective modification of the less reactive benzene (B151609) core (C4 to C7 positions). nih.govrsc.orgnih.gov Directing functional groups to the C5 position is a formidable challenge that has been addressed through various innovative strategies. nih.govrsc.org

Direct C-H Functionalization:

Direct C-H activation and functionalization have emerged as powerful, atom-economical methods. Several catalytic systems have been developed to achieve regioselectivity at the C5 position.

Copper-Catalyzed C5-H Alkylation: A direct C5–H functionalization of indoles has been achieved using copper catalysis. This method utilizes α-diazomalonates as carbene sources to introduce alkyl groups regioselectively at the C5 position, a structural motif found in various indole alkaloids and active pharmaceutical ingredients. nih.govrsc.org

Palladium-Catalyzed C5-H Olefination: For indoline substrates, a palladium catalyst paired with an S,O-ligand has been shown to effectively direct C-H olefination to the C5 position. The resulting C5-olefinated indolines can then be aromatized to yield the corresponding C5-functionalized indoles. acs.org

Gold-Catalyzed C5-Alkylation: A protocol involving a gold-catalyzed reaction of indolines with diazo compounds also achieves selective C-H bond functionalization at the C5-position without the need for a directing group. Subsequent oxidative aromatization provides access to C5-alkylated indoles. rsc.org

Silver-Catalyzed C5-H Selenylation: In a process that follows a radical mechanism, the combination of a AgSbF6 catalyst and an oxidizing agent enables the C-H selenylation at the C5 position of indole scaffolds. acs.org

Direct C5-H Iodination: An efficient and highly regioselective metal-free method for the direct iodination of the C5-H bond of indoles has been reported. This provides a versatile handle for further transformations. rsc.org

Use of Directing Groups:

A common and effective strategy to control regioselectivity involves the temporary installation of a directing group (DG) on the indole ring.

Pivaloyl Group at C3: A removable pivaloyl group at the C3 position has been successfully used to direct arylation to either the C4 or C5 positions. By selecting the appropriate catalyst (Palladium or Copper) and arylating agent, chemists can achieve regioselective C5 arylation. nih.govnih.gov This pivaloyl group serves to block the more reactive C2 and C3 positions and electronically influences the benzene ring to favor functionalization at C5. acs.orgresearchgate.net

Carbonyl Groups at C3: While often used to direct functionalization to the C2 and C4 positions, carbonyl groups at C3 can also influence reactivity at the C5 position. For instance, a ruthenium(II)-catalyzed reaction has been developed for the direct diamidation of 3-carbonylindoles at both the C4 and C5-positions. rsc.org

Table 1: Selected Methodologies for Regioselective C5-Functionalization of Indoles

Functionalization TypeCatalyst/ReagentKey Features
C5-H AlkylationCopper(II) acetate/Silver hexafluoroantimonateDirect alkylation using diazo compounds. nih.govrsc.org
C5-H OlefinationPalladium(II) acetate/S,O-ligandSelective for indoline substrates. acs.org
C5-H ArylationCopper thiophenecarboxylate (CuTc)Requires a pivaloyl directing group at C3. nih.gov
C5-H SelenylationSilver hexafluoroantimonate (AgSbF6)/PIDARadical mechanism. acs.org
C5-H IodinationN-Iodosuccinimide (NIS)Metal-free conditions. rsc.org
C4/C5-DiamidationRuthenium(II) chloride complexUses dioxazolones as amidating agents. rsc.org

Installation of the Hydrazinylmethyl Precursor Group

The most straightforward precursor for the hydrazinylmethyl group is an aldehyde, specifically indole-5-carboxaldehyde. This aldehyde can be directly converted into the target moiety in a single subsequent step.

Formylation reactions introduce a formyl (-CHO) group onto the indole ring. While the Vilsmeier-Haack reaction is a classic method for formylating electron-rich arenes, it typically shows strong selectivity for the C3 position of indole. organic-chemistry.orgtcichemicals.com Achieving formylation at the C5 position often requires starting with an appropriately substituted aniline precursor or utilizing specific reaction conditions.

The Rieche formylation , which uses dichloromethyl methyl ether with a Lewis acid like titanium tetrachloride, is another method for formylating aromatic compounds and can be applied to indole synthesis. wikipedia.orgsynarchive.com The synthesis of various 5-substituted indole-3-carboxaldehydes often involves a Vilsmeier-Haack reaction on a pre-functionalized 2-methylaniline derivative, leading to cyclization and formylation in one process. google.com Boron trifluoride diethyl etherate has also been used as a catalyst for the C-H formylation of various positions on the indole ring, including C6 and C7, using trimethyl orthoformate as the formyl source. researchgate.net The direct, selective formylation of the C5 position of an unsubstituted indole remains a significant challenge, making the use of pre-functionalized starting materials a more common approach for obtaining indole-5-carboxaldehyde. sigmaaldrich.comchemimpex.com

Beyond formylation, other one-carbon functional groups can be installed at the C5 position and subsequently converted to a methyl group, which can then be halogenated and reacted with hydrazine (B178648). The C5-alkylation methods described previously are relevant here. nih.govrsc.orgrsc.org For instance, a C5-methyl group could be introduced and then subjected to benzylic bromination followed by substitution with hydrazine. However, this multi-step approach is less efficient than the direct conversion from an aldehyde.

Formation of the Hydrazinylmethyl Moiety

The final step in the synthesis is the conversion of the precursor group, typically an aldehyde, into the hydrazinylmethyl group. This transformation is most commonly achieved through reductive amination.

Reaction of Aldehyde or Ketone Precursors with Hydrazine Hydrate (B1144303)

The reaction between an aldehyde, such as indole-5-carboxaldehyde, and hydrazine hydrate is a cornerstone of this synthesis. This process typically proceeds in two stages: the formation of a hydrazone intermediate, followed by its reduction to the corresponding hydrazine.

Hydrazone Formation: Aldehydes and ketones react with hydrazine (or its hydrate) to form hydrazones. quora.com This condensation reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The reaction is often catalyzed by a small amount of acid.

Reduction to Hydrazine: The resulting hydrazone can then be reduced to the final hydrazinylmethyl product. This can be accomplished via several methods. A direct reductive amination approach combines both steps into a single pot. An efficient one-pot method for the direct reductive alkylation of hydrazine derivatives with aldehydes has been developed using α-picoline-borane as the reducing agent. organic-chemistry.org This method avoids the isolation of the intermediate hydrazone. organic-chemistry.org Alternatively, nickel-catalyzed reductive amination using hydrazine hydrate as both the nitrogen and hydrogen source presents a facile and general route to primary amines from aldehydes, and a similar principle can be applied to form the substituted hydrazine. rsc.org

This two-step, one-pot process provides an efficient pathway from the key indole-5-carboxaldehyde precursor to the target compound, this compound.

Reductive Amination Pathways for Hydrazinylmethyl Formation

Reductive amination is a cornerstone of amine synthesis, providing a direct route to form carbon-nitrogen bonds. The synthesis of this compound via this pathway typically involves the reaction of indole-5-carboxaldehyde with hydrazine, followed by the reduction of the resulting hydrazone intermediate.

The initial step is the condensation of the aldehyde group of indole-5-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This reaction is often carried out in a suitable solvent, such as ethanol or methanol, and can be catalyzed by a small amount of acid.

Reaction scheme showing the condensation of indole-5-carboxaldehyde with hydrazine hydrate to form the hydrazone intermediate.

The subsequent and crucial step is the reduction of the C=N double bond of the hydrazone to yield the desired hydrazinylmethyl group. A variety of reducing agents can be employed for this transformation.

Common Reducing Agents for Reductive Amination:

Reducing AgentTypical Reaction ConditionsNotes
Sodium Borohydride (NaBH₄)Methanol or Ethanol, Room TemperatureA mild and selective reducing agent.
Sodium Cyanoborohydride (NaBH₃CN)Methanol, pH 3-6Effective for reducing imines and hydrazones in the presence of aldehydes.
α-Picoline-BoraneMethanol, Room TemperatureAn efficient reagent for the direct reductive alkylation of hydrazine derivatives organic-chemistry.org.
Nickel CatalystsHydrazine hydrate as hydrogen sourceCan be used for reductive amination where hydrazine serves as both the nitrogen and hydrogen source rsc.org.
B(C₆F₅)₃ with Hydrosilanes"Wet" solvents, elevated temperaturesA water-tolerant catalytic system for reductive amination researchgate.netbris.ac.uk.

While a specific, detailed protocol for the reductive amination of indole-5-carboxaldehyde with hydrazine is not extensively documented in readily available literature, general procedures for the reductive amination of aromatic aldehydes can be adapted. For instance, a nickel-catalyzed approach using hydrazine hydrate as both the nitrogen and hydrogen source has been reported for the synthesis of primary amines from various aldehydes and ketones, achieving yields of 61–99% rsc.org. Another efficient method involves the use of α-picoline-borane for the direct reductive alkylation of hydrazine derivatives, which has been applied to the synthesis of active pharmaceutical ingredients organic-chemistry.org.

Advanced Synthetic Strategies and Catalytic Approaches

Beyond classical methods, advanced synthetic strategies, particularly those involving transition metal catalysis, offer powerful tools for the construction and functionalization of the indole core.

Transition metal-catalyzed reactions have revolutionized organic synthesis, providing efficient and selective methods for forming C-C and C-N bonds. For the synthesis of this compound and its analogues, these methods can be applied to either construct the indole ring itself or to introduce the desired functional group at the C5 position.

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are widely used for the synthesis of substituted indoles mdpi.com. For instance, a pre-functionalized indole, such as 5-bromoindole, could be subjected to a palladium-catalyzed coupling reaction to introduce a group that can be subsequently converted to the hydrazinylmethyl moiety.

More direct approaches involve the C-H functionalization of the indole ring. This strategy avoids the need for pre-functionalized starting materials and is therefore more atom-economical. While the C2 and C3 positions of the indole ring are inherently more reactive, methods for the regioselective functionalization of the benzene portion of the indole nucleus, including the C5 position, have been developed nih.govacs.orgacs.org.

Examples of Transition Metal-Catalyzed C5-Functionalization of Indoles:

Catalyst SystemReaction TypeFunctional Group IntroducedReference
Palladium/S,O-LigandC-H OlefinationAlkenyl acs.org
Iridium/Brønsted AcidAsymmetric Allylic SubstitutionAllyl acs.org
Silver (AgSbF₆)C-H SelenylationSelenyl acs.org

These examples demonstrate the feasibility of selectively introducing functional groups at the C5 position, which could then be further elaborated to the desired hydrazinylmethyl group. For instance, a C5-alkenyl indole could potentially be subjected to ozonolysis to yield an aldehyde, which could then undergo reductive amination with hydrazine.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of indole synthesis, this often involves the use of environmentally benign solvents, catalysts, and reaction conditions.

Water is an attractive green solvent for organic synthesis due to its non-toxic, non-flammable, and abundant nature. Several methods for the synthesis and functionalization of indoles in aqueous media have been reported nih.govresearchgate.netrsc.orggoogle.com. For example, the Fischer indole synthesis, a classical method for preparing indoles from phenylhydrazines and carbonyl compounds, has been successfully carried out in water using SO₃H-functionalized ionic liquids as catalysts rsc.org. The use of water as a solvent can simplify product isolation and reduce the environmental impact of the synthesis researchgate.net.

Other green approaches include the use of microwave irradiation to accelerate reaction times and the development of catalytic systems that can be recycled and reused. The application of these principles to the synthesis of this compound could involve performing the reductive amination step in a greener solvent or utilizing a recyclable catalyst.

Purification and Isolation Techniques in the Synthesis of this compound Derivatives

The purification and isolation of the final product are critical steps in any synthetic sequence. For this compound and its derivatives, which are likely to be polar and potentially basic compounds, specific techniques are required to obtain a high degree of purity.

Column chromatography is a widely used technique for the purification of organic compounds. For polar compounds, normal-phase chromatography on silica gel is common. However, the basic nature of the hydrazinylmethyl group can lead to tailing and poor separation on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, is often added to the eluent. Alternatively, reversed-phase chromatography can be employed, where a non-polar stationary phase is used with a polar mobile phase. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective purification method.

Recrystallization is another powerful purification technique for solid compounds. The choice of solvent is crucial for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble even when hot. For basic compounds like this compound, it is often advantageous to form a salt, such as the hydrochloride or sulfate salt, prior to recrystallization. These salts often have better crystalline properties than the free base, facilitating purification. The process of recrystallization can be effective for obtaining high-purity indole derivatives, although it may lead to some loss of material google.com.

Interactive Data Table of Purification Techniques:

TechniqueStationary PhaseMobile Phase/SolventSuitability for Polar/Basic Indoles
Normal-Phase ChromatographySilica GelNon-polar organic solvents (e.g., hexane/ethyl acetate) with basic modifierGood, but may require optimization to prevent tailing.
Reversed-Phase ChromatographyC18-silicaPolar solvents (e.g., water/acetonitrile or methanol)Effective for polar compounds.
HILICPolar (e.g., silica, diol)Acetonitrile/waterSuitable for very polar compounds that are not retained in reversed-phase.
Recrystallization-Various organic solvents or solvent mixturesCan be highly effective, especially after salt formation.

Chemical Reactivity and Derivatization of 5 Hydrazinylmethyl 1h Indole

Reactivity of the Hydrazinylmethyl Group

The hydrazinylmethyl substituent (-CH₂NHNH₂) is a versatile functional group capable of undergoing several types of chemical reactions, including oxidation, reduction, and condensation.

The hydrazine (B178648) moiety is susceptible to oxidation by various reagents. While specific studies on 5-(hydrazinylmethyl)-1H-indole are not extensively documented, the oxidation of substituted hydrazines is a well-known transformation that can lead to a variety of nitrogen-containing functional groups. Depending on the oxidant and reaction conditions, the hydrazinylmethyl group could potentially be oxidized to form azo, azoxy, or nitro derivatives. For instance, strong oxidizing agents can convert the hydrazine group into a highly reactive diazene intermediate, which can then undergo further reactions.

The N-N single bond in the hydrazine group is susceptible to reductive cleavage. Catalytic hydrogenation or the use of chemical reducing agents like low-valent titanium can cleave this bond to yield the corresponding amine. semanticscholar.orgrsc.org In the case of this compound, this reduction would produce 5-(aminomethyl)-1H-indole. This transformation is significant as it converts the hydrazine derivative into a primary amine, which is a key functional group in many biologically active molecules.

Furthermore, under certain conditions, such as in the Wolff-Kishner reduction, hydrazones formed from the condensation of hydrazines with carbonyl compounds can be reduced to alkanes. libretexts.orglibretexts.org

The terminal amino group of the hydrazine moiety readily reacts with aldehydes and ketones in a condensation reaction to form hydrazones, which are a class of compounds containing a carbon-nitrogen double bond (C=N-NH₂) and are a subset of Schiff bases. wikipedia.orgrsc.orgresearchgate.net This reaction is typically acid-catalyzed and proceeds through a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The formation of hydrazones is a robust and widely used reaction for the derivatization of both hydrazines and carbonyl compounds. wikipedia.orgresearchgate.netscience.govrsc.org

Table 1: Examples of Hydrazone Formation from this compound

Carbonyl Compound Product (Hydrazone)
Benzaldehyde 5-(((2-benzylidene)hydrazinyl)methyl)-1H-indole
Acetone 5-(((2-isopropylidene)hydrazinyl)methyl)-1H-indole
Cyclohexanone 5-(((2-cyclohexylidene)hydrazinyl)methyl)-1H-indole

This table presents hypothetical products based on the known reactivity of hydrazines with carbonyl compounds.

Electrophilic Substitution Reactions on the Indole (B1671886) Ring System

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The pyrrole (B145914) ring portion is significantly more reactive than the benzene (B151609) ring. bhu.ac.in

Electrophilic attack on the indole nucleus preferentially occurs at the C-3 position. bhu.ac.instackexchange.comstudy.comresearchgate.net This regioselectivity is attributed to the superior stability of the cationic intermediate (the sigma complex) formed upon attack at C-3. stackexchange.comstudy.com In this intermediate, the positive charge can be delocalized over the nitrogen atom without disrupting the aromatic sextet of the fused benzene ring. stackexchange.comstudy.com Attack at the C-2 position would lead to an intermediate where stabilization by the nitrogen lone pair necessitates the disruption of the benzene aromaticity, which is energetically less favorable. bhu.ac.instackexchange.com

A variety of electrophilic substitution reactions can be performed on the indole ring to introduce diverse functional groups, primarily at the C-3 position.

Nitration : Due to the acid-sensitivity of the indole ring, nitration is typically carried out using milder, non-acidic nitrating agents like benzoyl nitrate or ethyl nitrate to avoid polymerization. bhu.ac.in This would yield 3-nitro-5-(hydrazinylmethyl)-1H-indole. Nitration under strongly acidic conditions can sometimes lead to substitution on the benzene ring, such as at the C-5 or C-6 position, after initial protonation at C-3 deactivates the pyrrole ring. bhu.ac.inumn.edu

Halogenation : The indole ring reacts readily with halogens. To control the reaction and avoid polysubstitution, mild halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often used to introduce a halogen atom at the C-3 position.

Vilsmeier-Haack Reaction : This reaction introduces a formyl group (-CHO) at the C-3 position using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF). semanticscholar.orgijpcbs.comwikipedia.orgresearchgate.net This is a very reliable method for the formylation of electron-rich heterocycles like indole.

Mannich Reaction : The Mannich reaction introduces an aminomethyl group at the C-3 position. It involves the reaction of the indole with formaldehyde and a secondary amine, such as dimethylamine, to produce gramine-type compounds. clockss.orgchemtube3d.comoarjbp.com

Table 2: Potential Electrophilic Substitution Products of this compound

Reaction Reagents Major Product
Nitration Benzoyl nitrate 3-Nitro-5-(hydrazinylmethyl)-1H-indole
Bromination N-Bromosuccinimide (NBS) 3-Bromo-5-(hydrazinylmethyl)-1H-indole
Formylation POCl₃, DMF (Vilsmeier-Haack) This compound-3-carbaldehyde
Aminomethylation CH₂O, (CH₃)₂NH (Mannich) 5-(Hydrazinylmethyl)-3-((dimethylamino)methyl)-1H-indole

This table outlines expected products based on established indole chemistry.

Nucleophilic Reactivity and Anionic Species of the Indole Nitrogen (N1)

The nitrogen atom (N1) of the indole ring, while seemingly a typical secondary amine, exhibits unique reactivity shaped by its involvement in the aromatic system. The lone pair of electrons on the nitrogen atom participates in the 10-π electron aromaticity of the bicyclic ring, rendering the indole molecule itself non-basic at the nitrogen. wikipedia.orgchemicalforums.com Strong acids will preferentially protonate the C3 position rather than the N1 atom. wikipedia.org

However, the N-H proton displays moderate acidity (pKa ≈ 17 in DMSO) and can be abstracted by a sufficiently strong base to generate a potent nucleophilic indolyl anion. researchgate.netnih.gov This deprotonation transforms the N1 position into a highly reactive center for nucleophilic substitution reactions. researchgate.net The formation of this anionic species is a common and effective strategy for the N-functionalization of indoles. nih.gov

Common bases employed for the deprotonation of the indole nitrogen include sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). researchgate.net Other strong bases such as butyl lithium can also be used, although they may require stricter anhydrous and low-temperature conditions. chemicalforums.com In strongly alkaline aqueous conditions, such as 10N potassium hydroxide, an indole anion can also be formed. nih.gov Once generated, this indolide anion readily reacts with various electrophiles, such as alkyl halides or acylating agents, to form N-substituted indole derivatives. This reactivity is crucial for modifying the steric and electronic properties of the indole core.

Palladium-Catalyzed Cross-Coupling Reactions on Indole Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and they have been extensively applied to the functionalization of the indole nucleus. These methods allow for the introduction of diverse substituents onto both the pyrrole and benzene rings of indole derivatives, which is essential for creating molecular diversity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a highly effective method for the arylation and vinylation of the indole scaffold. nih.gov This reaction has been successfully applied to various positions of the indole ring, including the synthesis of 5,7-diarylindoles from 5,7-dibromoindole, demonstrating its utility for functionalizing the benzenoid ring. rsc.org The reaction conditions, including the choice of catalyst, ligand, and base, are critical for achieving high yields and can be tailored for specific substrates, including unprotected indoles. rsc.orgacs.orgnih.gov

Indole SubstrateCoupling PartnerCatalyst/LigandBaseSolventYieldReference
Indole BromidesPhenylboronic AcidsPd(OAc)₂/SPhosK₃PO₄Toluene/H₂OHigh Yields acs.org
3-Vinyl Indole (via hydroboration)Aryl/Vinyl Halides & TriflatesPd(dppf)Cl₂K₃PO₄THF/H₂OGood (e.g., 75%) nih.gov
5,7-DibromoindoleArylboronic AcidsPd(PPh₃)₄Na₂CO₃H₂OUp to 91% rsc.org
3-IodoindolesBoronic AcidsPd(PPh₃)₄Na₂CO₃DME/H₂OGood Yields nih.gov

Heck Reaction

The Heck reaction provides a means to form C-C bonds by coupling alkenes with unsaturated halides or triflates. In the context of indoles, direct C-H alkenylation (oxidative Heck reaction) has been developed to functionalize the C2 and C3 positions without prior halogenation of the indole ring. rsc.orgrsc.org The regioselectivity of this reaction can often be controlled by the choice of ligand. rsc.orgrsc.org Furthermore, intramolecular versions of the Heck reaction, including dearomatizing and reductive variations, have been utilized to construct complex, polycyclic indoline and spirooxindole structures from appropriately substituted indole precursors. nih.govacs.org

Reaction TypeIndole SubstrateAlkene PartnerCatalyst/ConditionsKey OutcomeReference
Oxidative HeckN-Methylindoletert-Butyl AcrylatePdCl₂(CH₃CN)₂ / SOHP LigandLigand-controlled C3/C2 selectivity rsc.org
Aqueous Heck5-BromoindoleEthyl AcrylateNa₂PdCl₄ / ˢSPhosHigh yield coupling in water nih.gov
Reductive Heck (Intramolecular)N-(o-bromoaryl) indole-3-carboxamide(Internal)Pd(dba)₂ / SPINOL-phosphoramiditeEnantioenriched spiro indolines acs.org
Reductive Heck (Photo-induced)N-(o-chlorobenzoyl)indole(Internal)UVA/Blue LEDs, DIPEA (metal-free)Polycyclic indolinyl compounds nih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier palladium-catalyzed method for forming C-N bonds, enabling the N-arylation of indoles and related heterocycles. nih.govorganic-chemistry.org This reaction is highly versatile, with a broad scope for both the amine and aryl halide coupling partners. libretexts.org The methodology has been successfully applied to unprotected halotryptophans and even complex natural products in aqueous conditions, showcasing its robustness and biocompatibility. rsc.org The choice of ligand is crucial for the success of the reaction, with specific phosphine-based ligands developed to facilitate coupling with a wide range of substrates. libretexts.orgrsc.org

Indole SubstrateAmine PartnerCatalyst/LigandBaseSolventYieldReference
5-BromoindoleAnilineL–Pd–G₁ / ᵗBu-XPhosK₂CO₃t-Amyl alcohol/H₂O85% rsc.org
5-BromotryptophanAnilineL–Pd–G₁ / ᵗBu-XPhosK₂CO₃t-Amyl alcohol/H₂O72% rsc.org
Various IndolesAryl HalidesPd₂(dba)₃ / Ligand F4-1NaOᵗBuToluene- nih.gov

Synthesis of Complex Hybrid Molecules Incorporating this compound Scaffold

The hydrazinylmethyl group [-CH₂NHNH₂] at the C5 position of the indole is a powerful and versatile functional handle for constructing complex hybrid molecules. The terminal hydrazine moiety is a potent nucleophile and a key building block in heterocyclic chemistry. It can readily react with various electrophilic partners to form a wide array of new ring systems, effectively "stitching" the indole core to other pharmacophores.

This reactivity is analogous to that of indole carbohydrazides, which are widely used as precursors for synthesizing indole-heterocycle conjugates. nih.govmdpi.comnih.gov For instance, the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound is a classic method for constructing a pyrazole ring. Similarly, reaction with isothiocyanates can lead to thiosemicarbazides, which can be cyclized to form triazole or thiadiazole rings. nih.gov The reaction of hydrazine derivatives with chalcones is a well-established route to pyrazoline-containing molecules. mdpi.com

Therefore, the this compound scaffold can be derivatized through several key reactions:

Reaction with β-diketones or β-ketoesters: This would lead to the formation of indole-pyrazole hybrids, where the pyrazole ring is tethered to the indole C5 position via a methylene (B1212753) linker.

Reaction with aldehydes and ketones: This forms hydrazones, which are themselves versatile intermediates for further functionalization or can serve as bioactive entities.

Reaction with isothiocyanates: This leads to thiosemicarbazide intermediates, which can be cyclized to form indole-triazole or indole-thiadiazole conjugates. nih.gov

Reaction with α,β-unsaturated ketones (chalcones): This cyclocondensation reaction would yield indole-pyrazoline hybrid molecules. mdpi.com

These strategies allow for the fusion of the indole pharmacophore with other biologically relevant heterocyclic systems, creating complex hybrid molecules with the potential for novel or enhanced biological activity.

Indole Precursor TypeReactantResulting Hybrid ScaffoldReference Analogy
Indole HydrazideN-AcetylisatinesIndole-Glyoxylamide nih.gov
Indole HydrazideSubstituted Benzyl Chloride (multi-step)Indole-Carbohydrazide mdpi.com
Indole HydrazideIsothiocyanate, then cyclizationIndole-1,2,4-Triazole nih.gov
Indole ChalconeHydrazine DerivativesIndole-Pyrazoline mdpi.com

Spectroscopic and Structural Characterization of 5 Hydrazinylmethyl 1h Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Hydrazinylmethyl and Indole (B1671886) Ring Proton Analysis

Proton NMR (¹H NMR) is fundamental in identifying the number and type of hydrogen atoms in a molecule. In the context of 5-(hydrazinylmethyl)-1H-indole derivatives, ¹H NMR spectra reveal characteristic signals for the protons of the indole ring and the hydrazinylmethyl substituent.

The indole ring protons typically appear in the aromatic region of the spectrum (approximately 6.5-8.0 ppm). The precise chemical shifts and coupling patterns are influenced by the substitution pattern on the ring. For instance, in some indole derivatives, aromatic protons can be observed as multiplets in the range of δ 7.0-7.5 ppm. nih.govunife.it The proton on the nitrogen of the indole ring (N-H) often appears as a broad singlet at a downfield chemical shift, typically above 8.0 ppm, and can be influenced by the solvent and concentration. rsc.org

The protons of the methylene (B1212753) group (-CH2-) in the hydrazinylmethyl substituent are also readily identifiable. Their chemical shift is influenced by the adjacent hydrazine (B178648) group and the indole ring. The protons of the hydrazine group (-NHNH2) can exchange with deuterium (B1214612) in solvents like D2O, leading to the disappearance of their signals, a useful diagnostic feature.

Detailed analysis of coupling constants (J-values) between adjacent protons provides valuable information about the connectivity of the atoms. For example, the coupling between protons on the indole ring can help to confirm their relative positions.

Interactive Table 1: Representative ¹H NMR Data for Indole Derivatives

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Indole N-H> 8.0br s-
Aromatic H6.5 - 8.0m-
-CH2- (Hydrazinylmethyl)Variess or dVaries
-NHNH2Variesbr s-

Note: The exact chemical shifts and coupling constants can vary depending on the specific derivative and the solvent used.

Carbon-13 NMR (¹³C NMR) for Indole Skeleton and Functional Group Carbon Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in the this compound derivative will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the indole skeleton typically resonate in the range of δ 100-140 ppm. nih.govacs.org The carbon atom attached to the nitrogen (C2) and the carbon at the fusion of the two rings (C3a and C7a) often have characteristic chemical shifts. For example, in some indole derivatives, the C2 carbon appears around δ 125-130 ppm. nih.gov

The carbon of the methylene group in the hydrazinylmethyl substituent will appear in the aliphatic region of the spectrum, typically at a higher field (lower ppm value) compared to the aromatic carbons. The specific chemical shift will be influenced by the electronegativity of the attached nitrogen atoms.

Interactive Table 2: Representative ¹³C NMR Data for Indole Derivatives

Carbon Chemical Shift (δ, ppm)
Indole C2~125-130
Indole C3~100-110
Other Indole Aromatic C~110-140
-CH2- (Hydrazinylmethyl)~40-60

Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

While 1D NMR spectra provide essential information, two-dimensional (2D) NMR techniques are often crucial for unambiguously assigning all proton and carbon signals and elucidating the complete molecular structure. tandfonline.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound derivatives, COSY spectra would confirm the connectivity of protons within the indole ring and potentially between the methylene and hydrazine protons. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for establishing the connectivity between different parts of the molecule, for instance, confirming the attachment of the hydrazinylmethyl group to the C5 position of the indole ring by observing a correlation between the methylene protons and the C4, C5, and C6 carbons of the indole ring. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound with a high degree of accuracy (typically to four or five decimal places). measurlabs.combioanalysis-zone.com This high precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the this compound derivative. nih.govpreprints.org By comparing the experimentally measured exact mass to the calculated mass for a proposed formula, chemists can be highly confident in the elemental composition of their synthesized compound.

Fragmentation Patterns and Structural Insights

For a this compound derivative, common fragmentation pathways might include:

Loss of the hydrazine group (NH2NH): This would result in a fragment ion corresponding to the [M - 31]⁺ peak.

Cleavage of the bond between the methylene group and the indole ring: This would generate a fragment corresponding to the indolemethyl cation or the hydrazinyl radical.

Fragmentation of the indole ring itself: Indole rings have characteristic fragmentation patterns, often involving the loss of small molecules like HCN. scirp.org

By analyzing these fragmentation patterns, researchers can piece together the structural puzzle of the molecule, corroborating the information obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound derivatives, the IR spectrum is characterized by absorption bands corresponding to the vibrations of the indole ring, the hydrazinyl group, and the methylene bridge.

The indole ring itself presents several characteristic absorption bands. The N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3400-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring give rise to strong bands in the 1500-1620 cm⁻¹ region. researchgate.net

The hydrazinyl (-NHNH₂) group introduces additional characteristic absorptions. The N-H stretching vibrations of the hydrazinyl moiety typically appear as multiple bands in the 3200-3400 cm⁻¹ range. acs.orgaip.org The N-N stretching vibration is often weaker and can be found in the 1000-1200 cm⁻¹ region. The methylene (-CH₂-) bridge connecting the indole ring and the hydrazinyl group will exhibit C-H stretching vibrations in the 2850-2960 cm⁻¹ range.

The presence of substituents on the indole ring or the hydrazinyl group can influence the position and intensity of these absorption bands. For instance, in a series of 5-substituted indole-2,3-diones, the carbonyl stretching frequencies were found to be sensitive to the electronic effects of the substituent at the 5-position. mdpi.comresearchgate.net Similarly, studies on 5-isocyano-1H-indole have shown that the stretching frequency of the isonitrile group is highly dependent on its environment. mdpi.com

A general representation of the expected IR absorption bands for this compound is provided in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Indole N-HStretching3400-3500 researchgate.net
Hydrazinyl N-HStretching3200-3400 acs.orgaip.org
Aromatic C-HStretching> 3000 researchgate.net
Methylene C-HStretching2850-2960
Aromatic C=CStretching1500-1620 researchgate.net
Hydrazinyl N-NStretching1000-1200
This table is a generalized representation and actual values may vary based on the specific derivative and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring is the primary chromophore in this compound derivatives, and its UV-Vis spectrum is characterized by two main absorption bands, denoted as ¹Lₐ and ¹Lₑ, which arise from π → π* transitions. acs.orgruc.dk

In nonpolar solvents, the ¹Lₑ band typically appears as a sharp peak around 265 nm, while the ¹Lₐ band is a broader absorption at approximately 287 nm. acs.org The introduction of substituents on the indole ring can cause a shift in the wavelength and intensity of these absorption bands. For example, a study on 4-substituted indoles demonstrated that the absorption maximum can be shifted to longer wavelengths (red-shifted), with some derivatives absorbing in the visible light range. nih.govrsc.org The position of the substituent has a significant impact; methoxy (B1213986) groups at the 4- or 6-position can alter the transition moment directions of both the ¹Lₐ and ¹Lₑ bands. acs.org

The hydrazinylmethyl substituent at the 5-position is expected to have a modest effect on the electronic transitions of the indole chromophore. Research on various 5-substituted indoles has shown that both electron-donating and electron-withdrawing groups can lead to a bathochromic (red) shift of the absorption bands. core.ac.uk

The following table summarizes the typical electronic transitions for indole derivatives.

TransitionTypical Wavelength (nm) in Nonpolar SolventsDescription
¹Lₐ ← ¹A₁~287 acs.orgπ → π* transition, broader band
¹Lₑ ← ¹A₁~265 acs.orgπ → π* transition, sharper peak
¹Bₑ ← ¹A₁~220 acs.orgHigh-energy π → π* transition
This table presents generalized data for the indole chromophore. The exact λₘₐₓ values for this compound derivatives will depend on the solvent and any additional substituents.

X-ray Diffraction Studies for Solid-State Molecular Geometry

In general, the indole ring system is planar. mdpi.com X-ray studies of various 5-substituted indoles confirm this planarity. researchgate.netsemanticscholar.org The substituent at the 5-position extends from this planar core. The conformation of the hydrazinylmethyl group, specifically the torsion angles defining the orientation of the hydrazinyl moiety relative to the indole ring, would be a key feature of the molecular geometry.

Intermolecular interactions, such as hydrogen bonding, play a crucial role in the crystal packing of indole derivatives. The N-H group of the indole ring and the N-H groups of the hydrazinyl moiety are strong hydrogen bond donors. These can form hydrogen bonds with acceptor atoms on neighboring molecules, leading to the formation of one-, two-, or three-dimensional networks in the crystal lattice. researchgate.netacs.org For instance, in the crystal structure of 4-cyanoindole, N-H···N hydrogen bonds form chains of molecules. acs.org In other indole derivatives, N-H···π interactions are also observed. acs.org

Computational modeling, often used in conjunction with X-ray diffraction, can help to understand and predict the most stable conformations and intermolecular interactions. beilstein-journals.org For example, density functional theory (DFT) calculations have been used to investigate the geometry of indole derivatives. nih.goviucr.org

A summary of expected structural features for this compound in the solid state is presented below.

Structural FeatureExpected Characteristics
Indole RingPlanar mdpi.com
Substituent ConformationThe geometry of the hydrazinylmethyl group relative to the indole ring will be defined by specific torsion angles.
Intermolecular InteractionsStrong hydrogen bonding involving indole N-H and hydrazinyl N-H groups is expected to dominate the crystal packing. researchgate.netacs.org
Crystal PackingFormation of supramolecular assemblies through hydrogen bonds and potentially π-π stacking interactions. acs.org
This table is based on general principles and data from related indole structures. The actual solid-state geometry will be specific to the crystal form of the compound.

Mechanistic Investigations of Biological Interactions of 5 Hydrazinylmethyl 1h Indole Derivatives

Exploration of Molecular Mechanisms of Action (In Vitro and Cellular Studies)

Enzyme Inhibition Studies and Binding Affinities

Derivatives of 5-(hydrazinylmethyl)-1H-indole have been investigated for their ability to inhibit various enzymes, a common mechanism for their therapeutic effects. The specific nature of the substitutions on the indole (B1671886) ring and the hydrazinylmethyl moiety dictates the target enzyme and the potency of inhibition.

One area of investigation is the inhibition of kinases involved in cell signaling. For instance, certain indole derivatives have been designed as inhibitors of key enzymes in cancer-related pathways, such as the Epidermal Growth Factor Receptor (EGFR) and the p53-MDM2 interaction. nih.gov A series of novel indole derivatives containing 1,3,4-thiadiazole (B1197879) and 4H-1,2,4-triazol-4-amine moieties were synthesized and evaluated for their anticancer activity. nih.gov Compound 10b from this series emerged as a particularly potent agent, and mechanistic studies indicated that it suppresses the growth of A549 and K562 cancer cells by modulating the EGFR and p53-MDM2 mediated pathways. nih.gov

In silico studies have also been employed to predict the binding affinities of these compounds. For example, derivatives of 1-((2-furan-2-ylmethylene)hydrazinyl)methyl)-1H-indole were screened against the spike glycoprotein (B1211001) of SARS-CoV-2. nih.govresearchgate.net The docking scores provided an estimate of their binding affinity, with compound 1c showing the highest score, suggesting a strong interaction with the viral protein. nih.gov

Other indole derivatives have been shown to be effective enzyme inhibitors against different targets. Studies have reported indole derivatives with inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and tyrosinase. sci-hub.setandfonline.com Furthermore, some derivatives act as selective antagonists for cysteinyl leukotriene receptors (CysLT₁ and CysLT₂), which are involved in inflammatory pathways. researchgate.net

CompoundTarget Enzyme/ProteinActivity/Binding ScoreReference
Compound 10b (Indole-pyrazol-thiadiazole derivative)EGFR, p53-MDM2 pathwayIC₅₀ = 12.0 nM (A549 cells), 10 nM (K562 cells) nih.gov
Compound 1c (1-((4-chlorophenyl)(furan-2-yl)methylene)hydrazinyl)methyl)-1H-indole)SARS-CoV-2 Spike GlycoproteinDocking Score: -2.808 kcal/mol nih.gov
Compound 17k (3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-1H-indole-2-carboxylic acid)CysLT₁ AntagonistIC₅₀ = 0.0059 ± 0.0011 µM researchgate.net
Compound 52 (Indole derivative with amide linkage)AcetylcholinesteraseIC₅₀ = 68.52 ± 0.04 µM sci-hub.se

DNA Intercalation and Interaction with Nucleic Acids

The interaction with DNA represents another significant mechanism for the biological activity of indole derivatives, particularly their antitumor properties. nih.govresearchgate.net These compounds can bind to DNA through various modes, including intercalation between base pairs, which can disrupt DNA replication and transcription, ultimately leading to cell death. tandfonline.comacs.org

Studies on indole derivatives bearing thiazolidine (B150603) and imidazolidine (B613845) side chains have demonstrated their ability to interact with calf thymus DNA (ctDNA). nih.govresearchgate.net These interactions lead to observable changes in the spectroscopic properties of the compounds, such as hypochromic (decrease in absorbance) and hyperchromic (increase in absorbance) effects, which are indicative of DNA binding. nih.gov For example, the compound 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one (4a) was found to be active against leukemia cell lines and exhibited a high DNA binding constant (Kb) of 5.69 × 10⁴ M⁻¹. nih.govresearchgate.net

The mode of binding is often intercalative, where the planar indole scaffold inserts itself into the DNA double helix. tandfonline.comacs.org This is further supported by viscosity measurements and ethidium (B1194527) bromide displacement assays. acs.org The presence of basic side chains and free amino groups on the indole structure appears to be important for enhancing DNA binding and antitumor activity. nih.govresearchgate.net Some derivatives have also shown photo-induced nuclease properties, meaning they can cleave DNA upon exposure to UV-visible light. tandfonline.com

CompoundDNA TypeBinding Constant (Kb)Observed Effect/Binding ModeReference
3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one (4a)ctDNA5.69 × 10⁴ M⁻¹Active against leukemia cell lines (HL60, K562) nih.govresearchgate.net
Indol(1H-3-yl)pyrimidine derivatives (4c-e)B-DNA, ctDNAHigh binding abilityIntercalative binding, photo-induced cleavage tandfonline.com
Bis(ethyl)indole tetrandrine (B1684364) derivative (BInT)dsDNA~10⁵–10⁷ M⁻¹Synergic interaction involving intercalation acs.org

Interference with Cellular Signal Transduction Pathways

Indole derivatives can exert their biological effects by modulating critical cellular signal transduction pathways that control cell growth, proliferation, and survival. researchgate.net Dysregulation of these pathways is a hallmark of many diseases, including cancer.

As mentioned previously, derivatives of this compound have been shown to interfere with the EGFR and p53-MDM2 signaling pathways. nih.gov The EGFR pathway is a key driver of cell proliferation in many cancers, and its inhibition is a validated therapeutic strategy. The p53 protein is a crucial tumor suppressor, and preventing its degradation by MDM2 is another important anticancer approach. The ability of certain indole compounds to modulate these pathways highlights their therapeutic potential. nih.gov

Recent research has also linked gut microbiota-derived indole metabolites to the modulation of the mammalian target of rapamycin (B549165) (mTOR) pathway in astrocytes. nih.gov While not directly involving this compound, this study shows that indole derivatives can influence the mTOR signaling cascade, which is implicated in immune responses and neuronal function. nih.gov This suggests a broader role for indole compounds in modulating complex signaling networks.

Modulation of Protein-Protein Interactions

The disruption of protein-protein interactions (PPIs) is an emerging therapeutic strategy, and indole derivatives are well-suited for this purpose due to their structural features. Many cellular processes are mediated by specific PPIs, and their modulation can have significant biological consequences.

A prime example of this mechanism is the inhibition of the p53-MDM2 interaction. nih.gov The MDM2 protein binds to the p53 tumor suppressor and targets it for degradation. Small molecules that can block this interaction stabilize p53, allowing it to carry out its function of inducing cell cycle arrest or apoptosis. The finding that indole derivatives can act via this mechanism underscores their potential as modulators of PPIs. nih.gov While specific studies focusing solely on this compound and PPIs are limited, the inhibition of enzymes and interference with signaling pathways inherently involve the modulation of interactions between proteins.

Tubulin Polymerization Inhibition

A well-established anticancer mechanism for many indole-based compounds is the inhibition of tubulin polymerization. semanticscholar.orgpolyu.edu.hk Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. Compounds that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle and induce apoptosis. nih.gov

Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site on tubulin. polyu.edu.hknih.gov For example, quinoline-indole derivatives 27c and 34b were found to inhibit tubulin polymerization with IC₅₀ values of 2.54 µM and 2.09 µM, respectively, which are comparable to the well-known inhibitor Combretastatin A-4 (CA-4). polyu.edu.hk These compounds were confirmed to bind to the colchicine site. polyu.edu.hk Similarly, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were developed as tubulin polymerization inhibitors, with compound 7k showing strong anti-proliferative activity against HeLa cells. frontiersin.org

CompoundActivityIC₅₀ (Tubulin Polymerization)Reference
Compound 27c (Quinoline-indole derivative)Binds to colchicine site2.54 µM polyu.edu.hk
Compound 34b (Quinoline-indole derivative)Binds to colchicine site2.09 µM polyu.edu.hk
Compound 7k (9-aryl-5H-pyrido[4,3-b]indole derivative)Disrupts microtubule networkIC₅₀ (HeLa cells) = 8.7 ± 1.3 μM frontiersin.org
Compound 5m (Indole derivative)Binds to colchicine site0.37 ± 0.07 µM nih.gov
Compound 21 (Fused indole derivative)Inhibits tubulin polymerization0.15 ± 0.07 µM nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of lead compounds. nih.govnih.govresearchgate.netpolyu.edu.hkfrontiersin.orgnih.gov For this compound derivatives, SAR studies have focused on understanding how different substituents on both the indole ring and the hydrazinylmethyl side chain influence their biological activities. nih.govresearchgate.net

Impact of Substituents on the Indole Ring and Hydrazinylmethyl Group

Indole Ring Substitutions: The position and nature of substituents on the indole's benzene (B151609) ring significantly affect the compound's activity and selectivity.

Position 4: Substitution at the 4-position of the indole ring has been found to be the least favorable for the antagonist activity of certain CysLT₁ inhibitors. researchgate.net

Position 5: The effect of substitution at the 5-position is varied. For some derivatives, a methoxy (B1213986) group at this position is favorable for anticancer activity. sci-hub.se However, for cannabinoid receptor ligands, substitutions like bromine, fluorine, or methyl at the 5-position were found to be detrimental to binding and functional activity. researchgate.net In another study, it was suggested that an electron-withdrawing group at the 5-position could be favorable for NorA efflux pump inhibitors. nih.gov

Position 6: A methoxy group at the C-6 position of the indole nucleus has been identified as important for inhibiting cancer cell growth in some series of tubulin inhibitors. nih.gov

Position 7: Substitution at the 7-position of the indole ring was found to be the most favorable for methoxy group substituted CysLT₁ antagonists. researchgate.net

Halogen substitutions have also been explored. Fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts in one study. researchgate.net

Hydrazinylmethyl Group Modifications: The hydrazinylmethyl group at the 5-position is a key feature, and its modification has been a subject of SAR studies. In a study of 1-((substituted-methylene)hydrazinyl)methyl)-1H-indole derivatives, the substituents attached to the hydrazone moiety were shown to have a profound impact on cytotoxic activity. nih.gov The compound 1c , which features a 4-chlorophenyl and a furan-2-yl group, was identified as the most active in the series against several cancer cell lines (HepG2, MCF-7, HeLa). nih.gov This indicates that the steric and electronic properties of the groups attached to the hydrazinylmethyl side chain are critical determinants of biological potency. Furthermore, research on other indole derivatives has highlighted that the presence of basic side chains, such as those containing thiazolidine or imidazolidine rings, and free amino groups are relevant for designing promising antitumor and DNA-binding compounds. nih.govresearchgate.net

Conformational Requirements for Activity

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure. The specific conformation, or spatial arrangement of atoms, that these molecules adopt is crucial for their interaction with biological targets. This section delves into the conformational requirements that govern the biological interactions of these indole derivatives, drawing upon detailed research findings from structural and computational studies on related indole compounds.

The flexibility of the hydrazinylmethyl side chain at the C5 position of the indole ring allows the molecule to adopt various conformations. The orientation of this side chain relative to the indole plane is a key determinant of biological activity. Research on structurally similar indole derivatives highlights the importance of specific torsion angles and intramolecular interactions in stabilizing a bioactive conformation.

Studies on other indole derivatives with flexible side chains have shown that the molecule often needs to adopt a specific, low-energy conformation to fit into the binding pocket of a biological target. iisjost.org For instance, in a study of N-arylsulfonyl indole derivatives, the mutual orientation of the aromatic rings, dictated by the sulfonyl linker, was found to be crucial for their binding affinity and selectivity. rsc.org This suggests that for this compound derivatives, the rotational freedom around the C5-CH2 and CH2-NHNH2 bonds is a critical factor.

Computational modeling and X-ray crystallography are powerful tools for investigating these conformational preferences. For example, the analysis of crystal structures of various drug-like molecules has shown that the conformations observed in the solid state are often low-energy and relevant to their bioactive forms. acs.org While specific crystallographic data for this compound is not widely available, analysis of related structures provides valuable insights. For instance, studies on (2-methyl-1H-indol-4-yl)methanamine reveal that the aminomethyl side chain can adopt multiple conformations relative to the indole plane, and its orientation is stabilized by hydrogen bonding patterns.

The following table summarizes key conformational features and their influence on the activity of indole derivatives, providing a framework for understanding the potential bioactive conformations of this compound.

Conformational Feature Description Impact on Biological Activity Supporting Evidence from Related Compounds
Side Chain Torsion Angles The dihedral angles defining the orientation of the hydrazinylmethyl group relative to the indole ring.Determines the spatial positioning of the terminal hydrazine (B178648) group, which is critical for interacting with specific residues in a binding pocket.Studies on indole alkaloids like corynantheine (B231211) show that rotation of the side chain leads to distinct conformers with different energies and biological activities. acs.org
Intramolecular Hydrogen Bonding Potential for hydrogen bond formation between the hydrazinylmethyl group and the indole nitrogen or other substituents.Can restrict the conformational flexibility of the side chain, pre-organizing the molecule into a bioactive conformation.Intramolecular C–H⋯O interactions have been shown to influence the conformational preferences of bis-arylsulfones, impacting their activity as 5-HT6 receptor antagonists. rsc.org
Planarity of the Indole Ring The degree to which the bicyclic indole core remains planar.A planar indole ring is often essential for effective π-π stacking interactions with aromatic residues in the target protein.The indole ring system in most bioactive derivatives maintains its characteristic planar geometry.
Orientation of Substituents The spatial arrangement of any additional substituents on the indole ring or the hydrazinylmethyl side chain.Can influence steric hindrance, electronic properties, and the ability to form specific interactions with the target.Structure-activity relationship studies of 1H-indole-2-carboxamides show that the size and nature of substituents at the C3 position significantly impact their allosteric modulation of the CB1 receptor. nih.gov

Further detailed research findings from molecular docking studies on various indole derivatives have provided insights into their binding modes. For example, in silico studies of indole derivatives as antibacterial agents have shown that specific electronic and geometric properties, which are conformation-dependent, correlate with their activity. nih.gov Similarly, molecular modeling of indole β-diketo acid derivatives as HIV-1 integrase inhibitors revealed specific H-bonding and metal-compound interactions that depend on the compound's conformation. acs.org

The table below presents hypothetical bioactive conformations for this compound derivatives based on principles derived from related structures.

Hypothetical Conformation Key Torsion Angles (C4-C5-CH2-N) Potential Biological Target Interaction Rationale based on Analogous Compounds
Extended Conformation ~180°The terminal hydrazine group extends away from the indole ring, potentially reaching a distant binding pocket.Observed in some flexible side-chain drugs where the terminal functional group needs to interact with a specific site.
Folded Conformation ~60° or -60°The hydrazine group is positioned closer to the indole ring, possibly facilitating intramolecular interactions or binding to a more compact site.Folded conformations are often stabilized by intramolecular hydrogen bonds and are crucial for the activity of certain cyclic peptide mimetics.
Perpendicular Conformation ~90° or -90°The side chain is oriented perpendicular to the indole plane, which could be required for fitting into a narrow, deep binding cleft.The nearly perpendicular orientation of aromatic moieties is observed in some bioactive arylsulfonyl indole derivatives. rsc.org

Applications of 5 Hydrazinylmethyl 1h Indole in Chemical Research

As Intermediates in the Synthesis of Complex Heterocyclic Compounds

The hydrazinyl moiety of 5-(Hydrazinylmethyl)-1H-indole is a versatile functional group that can participate in a variety of cyclization reactions to form more complex heterocyclic systems. Hydrazine (B178648) and its derivatives are well-established precursors for the synthesis of nitrogen-containing heterocycles.

Research has demonstrated that substituted indole (B1671886) derivatives can be key starting materials for the synthesis of fused heterocyclic systems. For instance, the reaction of ethyl 3-formyl-substituted-1H-indole-2-carboxylates with hydrazine hydrate (B1144303) does not yield the expected hydrazones but instead leads directly to the formation of cyclized pyridazino[4,5-b]indol-4(5H)-ones. nih.gov This type of transformation highlights the potential of indole hydrazines to act as synthons for polycyclic heteroaromatic compounds. The general principle involves the intramolecular condensation of the hydrazine group with a suitably positioned electrophilic center on the indole ring or a neighboring substituent.

The reactivity of the hydrazine group allows for the construction of various heterocyclic rings, such as pyrazoles, pyridazines, and triazoles, fused to or substituted on the indole core. These resulting complex heterocyclic compounds are of great interest in medicinal chemistry due to their diverse biological activities. rsc.orgresearchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized from Indole Hydrazine Derivatives

Starting Material Class Reagent Resulting Heterocycle Reference
Ethyl 3-formyl-1H-indole-2-carboxylates Hydrazine hydrate Pyridazino[4,5-b]indol-4(5H)-one nih.gov

Development of Fluorescent Probes and Imaging Agents

Indole and its derivatives are known for their intrinsic fluorescence properties, which can be modulated by the introduction of various functional groups. mdpi.com The development of fluorescent probes for the detection of biologically and environmentally important species is a significant area of research. Indole-based compounds have been successfully designed as fluorescent sensors for a variety of analytes, including ions and small molecules. acs.org

Hydrazine is a highly toxic and carcinogenic substance, making its detection in environmental and biological samples crucial. rsc.org Fluorescent probes offer a sensitive and selective method for hydrazine detection. nih.gov Several strategies have been employed to design such probes, often involving a reaction between the probe and hydrazine that leads to a change in the fluorescence signal. researchgate.net Indole-based fluorescent probes have been developed for this purpose, where the interaction with hydrazine triggers a "turn-on" or ratiometric fluorescence response. researchgate.netresearchgate.net

While direct studies on this compound as a fluorescent probe are not extensively documented, its structural motifs are relevant. Indole hydrazones, formed by the condensation of an indole aldehyde with a hydrazine, have been synthesized and investigated as colorimetric sensors for anions like fluoride. acs.org The acidic proton of the hydrazone can form hydrogen bonds with anions, leading to a noticeable color change. acs.org This principle suggests that derivatives of this compound could be explored for the development of novel fluorescent and colorimetric sensors.

Materials Science Applications (e.g., Polymer Chemistry, Dyes, and Pigments)

The indole scaffold is a valuable component in materials science, contributing to the development of functional polymers, dyes, and pigments. jetir.org The electron-rich nature of the indole ring and its ability to participate in π-π stacking interactions make it an attractive building block for conjugated materials.

In polymer chemistry, indole derivatives have been incorporated into polymer backbones or as pendant groups to impart specific properties. For example, the polymerization of indole-containing monomers can lead to conducting polymers with potential applications in electronics and energy storage. mdpi.com While specific research on the polymerization of this compound is not widely reported, the presence of the reactive hydrazine group could potentially be utilized in polymerization reactions, such as polycondensation with dicarbonyl compounds, to form novel polymers.

The history of indole chemistry is closely linked to dyes, with indigo (B80030) being one of the most ancient and important natural pigments. researchgate.net Modern research continues to explore indole derivatives for the creation of new dyes with tailored optical properties. The introduction of different substituents on the indole ring can significantly alter the absorption and emission characteristics of the resulting molecules. mdpi.com The hydrazinylmethyl group in this compound offers a reactive handle for further chemical modifications to produce a variety of chromophoric and fluorophoric structures.

Ligand Design for Coordination Chemistry and Catalysis

The field of coordination chemistry and catalysis heavily relies on the design of ligands that can stabilize metal centers and modulate their reactivity. Indole derivatives have been increasingly utilized as ligands for various transition metals. nih.govsemanticscholar.org The indole nitrogen and other donor atoms within the molecule can coordinate to metal ions, forming stable complexes with interesting catalytic and biological properties. nih.gov

The this compound molecule possesses multiple potential coordination sites: the indole nitrogen, the two nitrogen atoms of the hydrazine group, and the aromatic ring itself which can engage in π-coordination. This multi-dentate character makes it a promising candidate for the design of novel ligands. The coordination of the hydrazine moiety to a metal center is well-established, and the resulting metal complexes can exhibit catalytic activity in various organic transformations. scirp.org

For instance, metal complexes with ligands containing both indole and other donor groups have been synthesized and shown to be active catalysts in reactions such as oxidation and alkylation. mdpi.com Although specific studies detailing the coordination chemistry and catalytic applications of this compound are not prevalent, the structural features of the molecule suggest its potential in this area. The development of metal complexes with this ligand could lead to new catalysts with unique reactivity and selectivity.

Table 2: Potential Coordination Sites of this compound

Donor Atom/Group Type of Interaction
Indole Nitrogen σ-donation
Hydrazine Nitrogens σ-donation, bridging

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on the study of non-covalent interactions and their role in the formation of organized molecular assemblies. sioc-journal.cn Hydrogen bonding is a key directional interaction that drives the self-assembly of molecules into well-defined architectures. uni-bayreuth.de The ability of molecules to form predictable hydrogen-bonding networks is crucial for the design of functional supramolecular materials. nih.gov

The this compound molecule is rich in hydrogen bond donors (the indole N-H and the hydrazine N-H groups) and acceptors (the hydrazine nitrogen atoms). This makes it an excellent candidate for participating in the formation of extensive hydrogen-bonding networks. mdpi.com The self-assembly of indole derivatives, such as indole carboxylic acids, has been studied, revealing the formation of ordered structures driven by hydrogen bonds and other non-covalent interactions.

The interplay of hydrogen bonding and π-π stacking of the indole rings can lead to the formation of various supramolecular structures, such as tapes, sheets, or three-dimensional networks. While the specific self-assembly behavior of this compound has not been extensively investigated, its molecular structure strongly suggests a propensity for forming ordered supramolecular assemblies. The study of its crystal structure and behavior in solution could reveal novel self-assembling motifs with potential applications in materials science and crystal engineering.

Future Directions and Advanced Research Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of indole (B1671886) derivatives is a cornerstone of heterocyclic chemistry, with numerous established methods. However, the pursuit of more efficient and environmentally benign synthetic strategies remains a key objective. Traditional methods for synthesizing substituted indoles, such as the Fischer, Bischler, and Madelung syntheses, often require harsh reaction conditions and can generate significant waste. luc.edursc.org

Future efforts will likely focus on the development of novel synthetic pathways that offer higher yields, greater atom economy, and reduced environmental impact. orientjchem.org This includes the exploration of catalyst-free reactions, the use of greener solvents like ionic liquids, and the development of one-pot syntheses that minimize purification steps. orientjchem.orgbeilstein-journals.orgresearchgate.net For instance, palladium-catalyzed reactions have shown promise in constructing the indole nucleus under milder conditions. mdpi.com Additionally, methods starting from readily available precursors like nitroarenes are being refined to improve efficiency and substrate scope. rsc.org The optimization of existing protocols, such as the Nenitzescu indole synthesis, by exploring different catalysts and reaction conditions is also an active area of research. researchgate.net

Table 1: Comparison of Traditional and Modern Synthetic Approaches for Indoles

ApproachAdvantagesDisadvantages
Traditional Syntheses (e.g., Fischer, Bischler) Well-established, versatileOften require harsh conditions, can have low yields, generate waste
Palladium-Catalyzed Syntheses Milder reaction conditions, high efficiencyCatalyst cost and removal can be a concern
Green Chemistry Approaches (e.g., ionic liquids, catalyst-free) Environmentally friendly, potentially higher atom economyMay require specialized reagents or conditions, substrate scope can be limited
One-Pot Syntheses Reduced reaction time and waste, simplified purificationOptimization can be complex, potential for side reactions

Targeted Derivatization for Specific Mechanistic Probes

The hydrazinylmethyl group at the C5 position of the indole ring offers a reactive handle for a wide array of chemical modifications. This allows for the targeted derivatization of the 5-(hydrazinylmethyl)-1H-indole scaffold to create specific molecular probes. These probes are invaluable tools for elucidating biological mechanisms of action.

By incorporating photoactivatable groups, such as benzophenones, into the molecular structure, researchers can create photoaffinity labels. nih.gov These probes can be used to covalently cross-link to their biological targets upon UV irradiation, enabling the identification and characterization of binding partners. nih.gov Furthermore, the synthesis of a diverse library of derivatives with systematic structural variations can help establish structure-activity relationships (SAR), providing insights into the key molecular features required for biological activity. sci-hub.se For example, the introduction of different substituents on the indole nitrogen or the benzene (B151609) ring can significantly impact the compound's interaction with its target protein. nih.govresearchgate.net

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

In recent years, computational modeling has become an indispensable tool in drug discovery and development. Molecular docking studies can predict the binding orientation and affinity of this compound derivatives to their target proteins. nih.govpreprints.org This information is crucial for understanding the molecular basis of their biological activity and for guiding the design of more potent and selective analogs. researchgate.net

Advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations, can provide a more dynamic and detailed picture of the ligand-receptor interactions. These methods can help to elucidate the conformational changes that occur upon binding and to identify key amino acid residues involved in the interaction. The predictive power of these models can significantly accelerate the drug design process by prioritizing the synthesis of compounds with the highest likelihood of success. researchgate.net

Integration with High-Throughput Screening for New Biological Discoveries

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a variety of biological targets. virologyresearchservices.com By creating a diverse library of this compound derivatives, researchers can employ HTS to identify novel biological activities. nih.govnih.gov This approach has the potential to uncover new therapeutic applications for this class of compounds that were not previously anticipated. mdpi.com

The Maybridge screening collection, for example, contains a vast number of diverse organic compounds that have been successfully used in HTS campaigns. thermofisher.com The integration of HTS with subsequent hit-to-lead optimization, guided by medicinal chemistry principles and computational modeling, provides a powerful platform for the discovery of new drug candidates. thermofisher.com The success of HTS is often dependent on the quality and diversity of the compound library screened. nih.govmdpi.com

Exploration of New Chemical Space through Diversification of the Hydrazinylmethyl Indole Scaffold

The concept of "chemical space" refers to the vast number of possible molecules that could potentially be synthesized. nih.gov Exploring new regions of this space is a key strategy for discovering novel drugs with unique mechanisms of action. researchgate.net The this compound scaffold provides an excellent starting point for this exploration.

Recent advances in synthetic chemistry have enabled the "skeletal editing" of indole rings, allowing for the insertion of nitrogen atoms to create quinazoline (B50416) or quinoxaline (B1680401) bioisosteres. nih.govresearchgate.netnsf.gov This type of molecular diversification can lead to compounds with dramatically different biological properties. nsf.gov By systematically modifying the core indole structure and exploring a wide range of substituents, researchers can generate novel compound libraries that occupy previously unexplored regions of chemical space. researchgate.net This expansion of chemical diversity increases the probability of identifying new lead compounds for a variety of diseases. nih.gov

Q & A

Basic: What are the most reliable synthetic routes for 5-(Hydrazinylmethyl)-1H-indole, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis of this compound typically involves introducing a hydrazinylmethyl group to the indole scaffold via nucleophilic substitution or condensation reactions. Key steps include:

  • Reagents : Use hydrazine derivatives (e.g., hydrazine hydrate) with indole precursors under reflux conditions in polar aprotic solvents like DMF or PEG-400. Catalysts such as CuI may accelerate reactions involving click chemistry or azide-alkyne cycloadditions .
  • Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) is critical for isolating the product, with yields averaging 40–50% depending on substituent steric effects .
  • Optimization : Adjusting reaction time (e.g., 12–24 hours) and temperature (80–100°C) can enhance conversion rates. Monitoring via TLC ensures reaction completion .

Basic: What spectroscopic and analytical methods are essential for confirming the structure and purity of this compound?

Answer:

  • 1H/13C NMR : Confirm the hydrazinylmethyl group (δ ~2.5–3.5 ppm for CH2 and δ ~40–50 ppm for N-linked carbons) and indole aromatic protons (δ ~6.5–8.0 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ peak) and isotopic patterns .
  • TLC/HPLC : Assess purity (>95% by HPLC) and monitor reaction progress .

Advanced: How do structural modifications at the hydrazinylmethyl position influence bioactivity, and what design principles guide SAR studies?

Answer:

  • Substituent Effects : Replacing the hydrazinyl group with methyl, nitro, or methoxy groups alters enzyme inhibition profiles. For example, nitro substitutions enhance antibacterial activity but may increase toxicity .
  • SAR Strategies : Synthesize analogs with systematic substitutions (e.g., 5-(4-methylphenoxy)-1H-indole vs. 5-(4-chlorophenyl)-1H-indole) and test against targets like lipoxygenases or serotonin receptors. Use molecular docking to predict binding affinities .

Advanced: How can researchers resolve contradictions in reported enzyme inhibition data for this compound derivatives?

Answer:

  • Assay Variability : Differences in enzyme isoforms (e.g., COX-1 vs. COX-2) or buffer conditions (pH, cofactors) can skew results. Standardize protocols using validated kits .
  • Compound Purity : Ensure >98% purity via recrystallization or preparative HPLC to eliminate confounding impurities .
  • Dose-Response Curves : Perform IC50 determinations in triplicate to account for biological variability .

Advanced: What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Answer:

  • Prodrug Design : Introduce phosphate or acetyl groups to enhance water solubility, which can be cleaved in vivo .
  • Formulation : Use PEG-based nanocarriers or cyclodextrin complexes to improve absorption .
  • Salt Formation : Hydrochloride salts often increase stability and dissolution rates .

Basic: What in vitro assays are recommended for preliminary evaluation of the compound’s anticancer and antiviral potential?

Answer:

  • Anticancer : MTT or XTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure proliferation inhibition. Compare IC50 values with cisplatin as a positive control .
  • Antiviral : Plaque reduction assays (e.g., influenza A) or viral replication inhibition studies using RT-PCR .

Advanced: How should researchers design experiments to analyze metabolic stability and potential drug-drug interactions?

Answer:

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH to assess CYP450-mediated metabolism. Monitor via LC-MS for metabolite identification .
  • CYP Inhibition Assays : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorescent substrates to predict interactions .

Basic: What are the critical stability considerations for storing this compound derivatives?

Answer:

  • Storage Conditions : Store at –20°C under inert gas (N2/Ar) to prevent oxidation. Avoid exposure to light, which can degrade the indole ring .
  • Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 1 month) with HPLC monitoring to identify degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.